molecular formula C18H22N2 B12825834 N1,N1-Dibenzylcyclobutane-1,3-diamine

N1,N1-Dibenzylcyclobutane-1,3-diamine

Cat. No.: B12825834
M. Wt: 266.4 g/mol
InChI Key: IQXVJOQDNCKLMY-UHFFFAOYSA-N
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Description

N1,N1-Dibenzylcyclobutane-1,3-diamine: is an organic compound characterized by a cyclobutane ring substituted with two benzylamine groups

Preparation Methods

Synthetic Routes and Reaction Conditions

  • Reductive Amination: : One common method for synthesizing N1,N1-Dibenzylcyclobutane-1,3-diamine involves the reductive amination of cyclobutane-1,3-dione with benzylamine. This reaction typically uses a reducing agent such as sodium borohydride (NaBH4) or hydrogen gas (H2) in the presence of a catalyst like palladium on carbon (Pd/C).

  • Nucleophilic Substitution: : Another approach involves the nucleophilic substitution of cyclobutane-1,3-dibromide with benzylamine. This reaction is usually carried out in a polar aprotic solvent such as dimethylformamide (DMF) at elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield. Catalytic hydrogenation and high-pressure reactors are often employed to scale up the reductive amination process.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : N1,N1-Dibenzylcyclobutane-1,3-diamine can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3). These reactions can lead to the formation of cyclobutane-1,3-dione derivatives.

  • Reduction: : The compound can be reduced to form cyclobutane-1,3-diamine derivatives using reducing agents such as lithium aluminum hydride (LiAlH4).

  • Substitution: : Nucleophilic substitution reactions can occur at the benzylamine groups, allowing for the introduction of various functional groups. Common reagents include alkyl halides and acyl chlorides.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

    Solvents: Dimethylformamide (DMF), tetrahydrofuran (THF)

Major Products

    Oxidation: Cyclobutane-1,3-dione derivatives

    Reduction: Cyclobutane-1,3-diamine derivatives

    Substitution: Various N-substituted cyclobutane-1,3-diamine derivatives

Scientific Research Applications

Chemistry

In chemistry, N1,N1-Dibenzylcyclobutane-1,3-diamine is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds.

Biology

In biological research, this compound is investigated for its potential as a ligand in the study of enzyme mechanisms and protein interactions. Its ability to form stable complexes with metal ions makes it useful in bioinorganic chemistry.

Medicine

This compound has potential applications in medicinal chemistry, particularly in the design of new drugs. Its structural features allow for the exploration of its activity as an inhibitor or modulator of various biological targets.

Industry

In the industrial sector, this compound can be used in the synthesis of polymers and materials with specific properties. Its ability to undergo various chemical reactions makes it a versatile intermediate in the production of specialty chemicals.

Mechanism of Action

The mechanism by which N1,N1-Dibenzylcyclobutane-1,3-diamine exerts its effects depends on its interaction with molecular targets. In biological systems, it may act as an enzyme inhibitor by binding to the active site and preventing substrate access. In materials science, its reactivity can be harnessed to create polymers with desired mechanical and chemical properties.

Comparison with Similar Compounds

Similar Compounds

    Cyclobutane-1,3-diamine: Lacks the benzyl groups, leading to different reactivity and applications.

    N1,N1-Dimethylcyclobutane-1,3-diamine: Substituted with methyl groups instead of benzyl groups, affecting its steric and electronic properties.

    N1,N1-Dibenzylcyclopentane-1,3-diamine: Contains a cyclopentane ring instead of a cyclobutane ring, altering its conformational flexibility and reactivity.

Uniqueness

N1,N1-Dibenzylcyclobutane-1,3-diamine is unique due to its combination of a cyclobutane ring and benzylamine groups. This structure imparts specific steric and electronic properties that influence its reactivity and potential applications. Its ability to undergo a variety of chemical reactions makes it a valuable compound in both research and industrial contexts.

Properties

Molecular Formula

C18H22N2

Molecular Weight

266.4 g/mol

IUPAC Name

1-N,1-N-dibenzylcyclobutane-1,3-diamine

InChI

InChI=1S/C18H22N2/c19-17-11-18(12-17)20(13-15-7-3-1-4-8-15)14-16-9-5-2-6-10-16/h1-10,17-18H,11-14,19H2

InChI Key

IQXVJOQDNCKLMY-UHFFFAOYSA-N

Canonical SMILES

C1C(CC1N(CC2=CC=CC=C2)CC3=CC=CC=C3)N

Origin of Product

United States

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